molecular formula C8H16O2 B1460104 1,3-Dimethoxybenzene-D10 CAS No. 340257-57-0

1,3-Dimethoxybenzene-D10

Cat. No. B1460104
M. Wt: 154.27 g/mol
InChI Key: MQTLTQMOALIWRO-UPEVGZBISA-N
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Description

1,3-Dimethoxybenzene-D10 is a useful isotopically labeled research compound . It is also known as dimethyl resorcinol or 3-methoxyanisole . It belongs to the class of organic compounds known as dimethoxybenzenes . These organic aromatic compounds contain a monocyclic benzene moiety carrying two methoxy groups .


Chemical Reactions Analysis

1,3-Dimethoxybenzene has been used in the synthesis of novel oxathiane spiroketal donors . It forms pi- and O-ylidic complexes with dichlorocarbene (CCl2) . A study has also shown that the trifluoromethylation reaction of 1,3-dimethoxybenzene can be controlled by the frequency of pulsed light .

Scientific Research Applications

Molecular Structure and Conformational Studies

  • 1,3-Dimethoxybenzene (1,3-DMB) has been extensively studied for its molecular structure and conformational properties. Gas-phase electron diffraction (GED) and quantum chemical calculations have revealed three stable planar conformers of 1,3-DMB, which are important for understanding its chemical behavior and interactions (Dorofeeva et al., 2010).

Electron Transfer Studies 2. 1,3-Dimethoxybenzene derivatives have been studied in radical cations for understanding intramolecular electron transfer, which is crucial for various applications in organic chemistry and materials science (Wartini et al., 1998).

Applications in Lithium-Ion Batteries 3. Derivatives of 1,3-dimethoxybenzene, like 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB), have been synthesized for use as redox shuttle additives in lithium-ion batteries, demonstrating their importance in the field of energy storage and battery technology (Zhang et al., 2010).

Electrosynthesis and Polymerization 4. The electrosynthesis and characterization of poly(1,3-dimethoxybenzene) have been explored. This process involves the electrochemical oxidation of 1,3-dimethoxybenzene, leading to polymers with potential applications in various fields (Martínez et al., 1998).

Non-Aqueous Redox Flow Batteries 5. 1,3-Dimethoxybenzene derivatives are investigated as catholyte materials in non-aqueous redox flow batteries. These studies focus on enhancing chemical stability and solubility of these materials in charged states, contributing significantly to the development of advanced energy storage systems (Jingjing Zhang et al., 2017).

Safety And Hazards

According to the safety data sheet, 1,3-Dimethoxybenzene-D10 is a combustible liquid . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Protective equipment such as chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

1,1,2,2,3,3,4,5,5,6-decadeuterio-4,6-dimethoxycyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-9-7-4-3-5-8(6-7)10-2/h7-8H,3-6H2,1-2H3/i3D2,4D2,5D2,6D2,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTLTQMOALIWRO-UPEVGZBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])OC)([2H])[2H])([2H])OC)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethoxybenzene-D10

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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